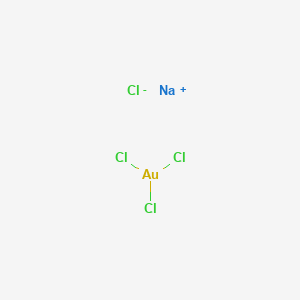

Sodium;gold(3+);tetrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium tetrachloroaurate(III), also known as sodium gold(III) tetrachloride, is a gold compound with potential applications in medicine. Gold compounds, including some gold(I) derivatives, have been used clinically for the treatment of conditions such as rheumatoid arthritis and discoid lupus. Research into gold(III) compounds, including sodium tetrachloroaurate(III), is ongoing, particularly in the context of anticancer agents. Despite its medical applications, there is a concern regarding the toxicity of gold compounds, especially their effects on the kidneys and brain .

Synthesis Analysis

The synthesis of gold nanoparticles using sodium tetrachloroaurate(III) has been explored. A simple technique has been developed that involves the interaction of tetrachloroauric acid and sodium borohydride in the presence of sodium folate. This method results in the formation of stable gold colloidal solutions, which are of interest due to their potential applications in various fields, including medicine and materials science .

Molecular Structure Analysis

While the specific molecular structure analysis of sodium tetrachloroaurate(III) is not detailed in the provided papers, it is known that the compound consists of a gold(III) ion coordinated by four chloride ions, with sodium ions balancing the charge. The structure and stability of gold nanoparticles synthesized from this compound have been characterized using techniques such as transmission electron microscopy (TEM) and UV-visible spectroscopy, which provide insights into the morphology and optical properties of the nanoparticles .

Chemical Reactions Analysis

The chemical reactions involving sodium tetrachloroaurate(III) include its interaction with sodium borohydride in the presence of sodium folate to produce gold nanoparticles. This reaction is likely to involve the reduction of the gold(III) to gold(0), leading to the formation of nanoparticles. The presence of sodium folate acts as a stabilizing agent, preventing the aggregation of the nanoparticles and ensuring the colloidal solution remains stable .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium tetrachloroaurate(III) are not extensively discussed in the provided papers. However, the interaction of sodium tetrachloroaurate(III) with cell membrane models suggests that the compound can cause structural perturbations at very high concentrations, which are much higher than those found in the brains of animals after chronic treatment. This indicates that the compound's effects on biological membranes may be limited at lower, more physiologically relevant concentrations . The optical properties of gold nanoparticles derived from sodium tetrachloroaurate(III) have been characterized, indicating that the compound can impart specific optical characteristics to the nanoparticles .

科学的研究の応用

Medicinal Applications : Sodium tetrachloroaurate(III) has been explored for its potential in treating diseases. Gold compounds, including sodium tetrachloroaurate(III), are known for their therapeutic applications in rheumatoid arthritis and lupus. Additionally, novel gold(III) compounds derived from sodium tetrachloroaurate(III) are being evaluated as anticancer agents due to their ability to interact with biological membranes and induce cytotoxicity in cancer cells (Suwalsky et al., 2004); (Al-Jaroudi et al., 2013).

Nanotechnology : This compound is widely used in the synthesis of gold nanoparticles, which have applications in various fields including electronics, catalysis, and medicine. Research demonstrates its role in controlling the size and distribution of gold nanoparticles, which is crucial for specific applications in nanodevices and drug delivery systems (Yonezawa et al., 1997); (Liu et al., 2003).

Analytical Chemistry : Sodium tetrachloroaurate(III) is used in analytical chemistry for the determination of gold and other metals. It serves as a reagent in various analytical methods, including voltammetric analysis and spectrophotometry, to detect and quantify metal ions (Gardea-Torresdey et al., 1988); (Kalcher, 1985).

Catalysis : Sodium tetrachloroaurate(III) is also used in the preparation of gold-based catalysts, which are significant in various chemical reactions including glucose oxidation. These catalysts are known for their high activity and stability, making them suitable for industrial applications (Baatz et al., 2008).

作用機序

Target of Action

Sodium gold tetrachloride, also known as sodium tetrachloroaurate, is a gold salt that is widely used in many organic transformations .

Mode of Action

It is known to act as a catalyst in various organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . It is also suggested that sodium gold tetrachloride might reduce inflammation and potentially kill cancer cells .

Biochemical Pathways

Given its catalytic properties, it is likely to influence a variety of biochemical reactions, particularly those involving nucleophilic addition and substitution .

Pharmacokinetics

It is known that the pharmacokinetics of gold nanoparticles, which can be synthesized from sodium gold tetrachloride, depend on particle size, shape, surface charge, surface modification, and route of exposure .

Result of Action

Its potential anti-inflammatory and anti-cancer effects suggest that it may modulate cellular processes related to inflammation and cell proliferation .

Action Environment

The action, efficacy, and stability of sodium gold tetrachloride can be influenced by various environmental factors. For instance, the efficiency of its catalytic action in organic transformations may depend on factors such as temperature, pH, and the presence of other substances in the reaction mixture .

Safety and Hazards

特性

IUPAC Name |

sodium;trichlorogold;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWAPCEBHEFOV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-].Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[Cl-].Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Na |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13710515 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)